3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile is an organic compound that features a triazole ring fused with a pyridine ring and a benzonitrile moiety.
Vorbereitungsmethoden
The synthesis of 3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile typically involves the reaction of 4-azidopyridine with 3-ethynylbenzonitrile under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
For example, using ionic liquids as solvents and catalysts can enhance reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Industry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The triazole and pyridine rings play a crucial role in these interactions by forming hydrogen bonds and coordinating with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile include:
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound also features a triazole and pyridine ring but with different substituents, leading to variations in its chemical and biological properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a similar triazole ring but with a carboxylic acid group instead of a nitrile group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
550364-06-2 |
---|---|
Molekularformel |
C14H9N5 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-(4-pyridin-2-yltriazol-1-yl)benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-11-4-3-5-12(8-11)19-10-14(17-18-19)13-6-1-2-7-16-13/h1-8,10H |
InChI-Schlüssel |
NUAUHFOOUOUZDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CN(N=N2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.